molecular formula C12H13F3O B8672354 2-(3,4,5-Trifluorophenyl)cyclohexanol

2-(3,4,5-Trifluorophenyl)cyclohexanol

Cat. No.: B8672354
M. Wt: 230.23 g/mol
InChI Key: QHRKMVMQTVIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trifluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further bonded to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclohexanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexanone.

    Reduction: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclohexanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated phenyl ring and hydroxyl group. These interactions may lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trifluorophenyl)cyclohexanol
  • 2-(3,5-Difluorophenyl)cyclohexanol
  • 2-(4-Fluorophenyl)cyclohexanol

Comparison

2-(3,4,5-Trifluorophenyl)cyclohexanol is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its less fluorinated analogs. Additionally, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development .

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2

InChI Key

QHRKMVMQTVIBJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3,4,5-trifluorobenzene (480 mg, 2.2 mmol) in diethyl ether (4.5 mL) was added drop wise at −76° C. under nitrogen butyl lithium (1.6 M in hexane, 1.31 mL, 2.1 mmol) keeping the temperature below −69° C. After 5 minutes cyclohexene oxide (216 uL, 2.1 mmol) was added dropwise keeping the temperature below −73° C. and then boron trifluoro etheroate (268 uL, 1.0 mmol) keeping the temperature below −66° C. The reaction was stirred for 30 minutes at −58° C. and then for 30 minutes at room temperature. Saturated aqueous ammonium chloride solution was added and the reaction was extracted twice with diethyl ether. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The residue was purified on silica gel using heptane/ethyl acetate (7:3 v/v) as eluent to yield the title compound (221 mg, 43%) as an off-white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm)=6.83-6.91 (m, 2H), 3.57 (m, 1H), 2.37 (m, 1H), 2.10 (m, 1H), 1.75-1.86 (m, 3H), 1.26-1.56 (m, 5H).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
216 μL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

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